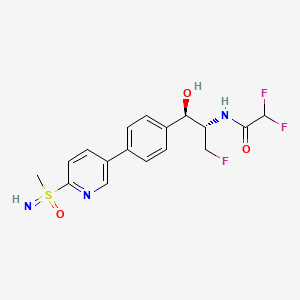

Sirpefenicol

Description

Properties

CAS No. |

1632310-24-7 |

|---|---|

Molecular Formula |

C17H18F3N3O3S |

Molecular Weight |

401.4 g/mol |

IUPAC Name |

2,2-difluoro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-[4-[6-(methylsulfonimidoyl)-3-pyridinyl]phenyl]propan-2-yl]acetamide |

InChI |

InChI=1S/C17H18F3N3O3S/c1-27(21,26)14-7-6-12(9-22-14)10-2-4-11(5-3-10)15(24)13(8-18)23-17(25)16(19)20/h2-7,9,13,15-16,21,24H,8H2,1H3,(H,23,25)/t13-,15-,27?/m1/s1 |

InChI Key |

BCSOJZOJNNYSQM-GDVFORLASA-N |

Isomeric SMILES |

CS(=N)(=O)C1=NC=C(C=C1)C2=CC=C(C=C2)[C@H]([C@@H](CF)NC(=O)C(F)F)O |

Canonical SMILES |

CS(=N)(=O)C1=NC=C(C=C1)C2=CC=C(C=C2)C(C(CF)NC(=O)C(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Sirpefenicol: A Technical Overview of a Novel Phenicol Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirpefenicol (ZTS-00007928) is a novel phenicol antibacterial agent currently in the research phase of development.[1] While detailed public information regarding its comprehensive development history, preclinical, and clinical data is limited, this guide provides a technical overview based on available patent information and the well-established pharmacology of the phenicol class of antibiotics. This compound is intended for the treatment of bacterial infections in animals.[1][2] This document will summarize the known information on this compound and provide a broader context of the discovery, mechanism of action, and development of phenicol antibiotics, serving as a foundational resource for researchers in the field.

Introduction to this compound

This compound is a fluorinated phenicol derivative. Its chemical name, as described in patent WO2020068607A1, is 2,2-difluoro-n-((1r,2s)-3-fluoro-1-hydroxy-1-(4-(6-(s-methylsulfonimidoyl)pyridin-3-yl)phenyl)propan-2-yl)acetamide.[1] The patent for the process of preparing this compound was granted to Randall Lee Dejong.[1]

Table 1: Key Identifiers for this compound

| Identifier | Value |

| Compound Name | This compound |

| Internal ID | ZTS-00007928 |

| CAS Number | 1632310-24-7 |

| Patent | WO2020068607A1 |

| Chemical Class | Phenicol |

| Indication | Bacterial Infections in Animals |

| Development Stage | Research |

The Phenicol Class: A Historical Perspective

The discovery of chloramphenicol in 1947 from the soil bacterium Streptomyces venezuelae marked the advent of the first broad-spectrum antibiotic. This discovery was a pivotal moment in the "golden era" of antibiotics (1940-1962), a period characterized by the discovery of most of the antibiotic classes in use today. The simple chemical structure of chloramphenicol facilitated its early chemical synthesis, making it a widely accessible antibiotic. Over the years, concerns about toxicity, particularly bone marrow suppression, spurred the development of derivatives such as thiamphenicol and florfenicol, with improved safety profiles for veterinary use. This compound represents a continuation of this developmental lineage, incorporating fluorine substitutions that can modulate a molecule's metabolic stability and biological activity.

Mechanism of Action of Phenicol Antibiotics

Phenicol antibiotics exert their bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. This mechanism is highly conserved across the class and is the presumed mechanism for this compound.

The process involves:

-

Cellular Entry: As lipid-soluble molecules, phenicols can diffuse across the bacterial cell membrane.

-

Ribosomal Binding: Inside the bacterium, the antibiotic reversibly binds to the 50S subunit of the 70S ribosome.

-

Inhibition of Peptidyl Transferase: This binding action blocks the peptidyl transferase enzyme, which is crucial for the elongation of the polypeptide chain. By inhibiting the formation of peptide bonds, protein synthesis is halted.

Caption: this compound's presumed mechanism of action via inhibition of the 50S ribosomal subunit.

Experimental Protocols

Due to the early stage of development and the proprietary nature of the research, specific experimental protocols for this compound are not publicly available. However, the following are general methodologies that would be employed in the preclinical evaluation of a novel phenicol antibiotic.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.

Protocol:

-

Prepare a serial two-fold dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculate each dilution with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

-

Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubate the preparations at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound at which no visible growth is observed.

In Vivo Efficacy Studies (Murine Infection Model)

Objective: To evaluate the therapeutic efficacy of this compound in a living organism.

Protocol:

-

Induce a systemic or localized infection in mice with a pathogenic bacterial strain.

-

Administer this compound at various dosages and schedules to different groups of infected mice.

-

Include a placebo-treated control group and a group treated with a standard-of-care antibiotic.

-

Monitor the mice for survival, clinical signs of illness, and bacterial burden in target organs at specific time points.

-

Determine the effective dose (ED50) of this compound required to protect 50% of the animals from lethal infection.

Caption: A simplified workflow for the preclinical evaluation of a novel antibiotic.

Quantitative Data

As of the latest available information, no quantitative data from preclinical or clinical studies of this compound has been publicly released. This includes data such as:

-

In Vitro Potency: MIC50 and MIC90 values against a panel of pathogenic bacteria.

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) parameters.

-

Efficacy: In vivo efficacy data from animal models of infection.

-

Safety and Tolerability: Data from toxicology studies.

Researchers are directed to monitor scientific literature and patent updates for the future disclosure of such data.

Conclusion and Future Directions

This compound is a novel, fluorinated phenicol antibacterial agent in the early stages of research and development. While specific data on its biological activity and development are not yet in the public domain, its classification as a phenicol provides a strong basis for understanding its likely mechanism of action. The structural modifications, particularly the inclusion of fluorine, suggest a focus on optimizing the pharmacokinetic and pharmacodynamic properties of the phenicol scaffold. The future development of this compound will likely involve extensive preclinical testing to establish its spectrum of activity, efficacy, and safety profile before any potential progression into clinical trials. The information contained within patent WO2020068607A1 remains the most detailed public source of information on this compound.

References

Sirpefenicol: An In-depth Technical Guide on its Antibacterial Spectrum

Disclaimer: Detailed quantitative data on the antibacterial spectrum, specific experimental protocols, and the precise mechanism of action for Sirpefenicol are not publicly available. The primary source of this information is believed to be patent WO2020068607A1, the full text of which could not be accessed through publicly available search domains. This guide, therefore, provides a comprehensive overview based on the known characteristics of the phenicol class of antibiotics, to which this compound belongs, and outlines the standard methodologies used in the field.

Introduction to this compound

This compound is a novel antibacterial agent belonging to the phenicol class.[1][2][3] It is intended for use in animals to combat bacterial infections.[1][2] As a member of the phenicol family, which includes well-known antibiotics like chloramphenicol and florfenicol, this compound is anticipated to exhibit a broad spectrum of activity against a variety of bacterial pathogens.

Presumed Mechanism of Action: Inhibition of Protein Synthesis

Phenicol antibiotics are known to be potent inhibitors of bacterial protein synthesis. They exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This binding action obstructs the peptidyl transferase step, a critical process in the elongation of the polypeptide chain, thereby halting protein production. It is highly probable that this compound shares this fundamental mechanism of action.

Anticipated Antibacterial Spectrum

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a range of bacteria is not available, the antibacterial spectrum of phenicols is typically broad, encompassing a variety of Gram-positive and Gram-negative organisms. It is expected that this compound would be effective against a similar range of pathogens.

Table 1: Anticipated Antibacterial Spectrum of this compound (Based on the Phenicol Class)

| Bacterial Category | Examples of Susceptible Genera (Presumed) |

| Gram-positive cocci | Staphylococcus, Streptococcus |

| Gram-positive rods | Bacillus, Clostridium |

| Gram-negative cocci | Neisseria |

| Gram-negative rods | Escherichia, Salmonella, Klebsiella, Haemophilus |

| Anaerobic bacteria | Bacteroides |

Note: This table is illustrative and based on the general spectrum of the phenicol class. The actual activity of this compound may vary.

Standard Experimental Protocols for Determining Antibacterial Spectrum

The determination of the in vitro activity of a new antibacterial agent like this compound involves standardized and well-documented methodologies. The primary method for quantifying antibacterial potency is the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The two most common methods for MIC determination are broth microdilution and agar dilution.

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are examined for visible turbidity, and the MIC is recorded as the lowest concentration of the agent that inhibits growth.

In the agar dilution method, the antimicrobial agent is incorporated into molten agar at various concentrations, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the agent that prevents the growth of the bacteria.

Quality Control

To ensure the accuracy and reproducibility of susceptibility testing, quality control (QC) is essential. This involves the use of reference bacterial strains with known MIC values for the class of antibiotics being tested. These QC strains are tested in parallel with the clinical isolates, and the results must fall within a predefined acceptable range.

Conclusion

This compound, as a new member of the phenicol class of antibiotics, holds promise for the treatment of bacterial infections in animals. While specific data on its antibacterial spectrum and mechanism of action are not yet publicly available, it is presumed to act by inhibiting bacterial protein synthesis, a hallmark of its class. The methodologies for determining its in vitro efficacy are well-established and would involve standard protocols such as broth microdilution or agar dilution to determine its Minimum Inhibitory Concentrations against a panel of relevant bacterial pathogens. Further research and the publication of data from studies on this compound are eagerly awaited by the scientific community to fully understand its therapeutic potential.

References

Sirpefenicol: A Technical Guide to a Novel Phenicol Antibiotic for Veterinary Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirpefenicol is a novel phenicol antibiotic demonstrating significant potential for the treatment of bovine respiratory disease (BRD). As a member of the phenicol class, its mechanism of action is predicated on the inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of this compound, detailing its target organisms, in vitro efficacy, and the experimental methodologies used for its evaluation. All data presented herein is derived from publicly available patent literature, specifically international patent application WO2020068607A1.

Introduction

Bovine respiratory disease is a significant cause of morbidity, mortality, and economic loss in the cattle industry. The primary bacterial pathogens implicated in BRD include Pasteurella multocida, Mannheimia haemolytica, and Histophilus somni. The emergence of antimicrobial resistance necessitates the development of new and effective therapeutic agents. This compound, a phenicol antibacterial agent, has been developed to address this need. This document serves as a technical resource for researchers and professionals in drug development, summarizing the core scientific data related to this compound's antimicrobial activity.

Mechanism of Action

As a phenicol antibiotic, this compound's primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome. By binding to this subunit, this compound obstructs the peptidyl transferase step, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain. This targeted action disrupts essential cellular processes, ultimately inhibiting bacterial growth.

Target Organisms and In Vitro Efficacy

This compound has demonstrated potent in vitro activity against key bacterial pathogens associated with bovine respiratory disease. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, have been determined for a range of clinical isolates.

Efficacy Data

The following table summarizes the MIC data for this compound against Pasteurella multocida, Mannheimia haemolytica, and Histophilus somni.

| Target Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Pasteurella multocida | 100 | 1 | 2 | 0.5 - 2 |

| Mannheimia haemolytica | 100 | 2 | 2 | 1 - 4 |

| Histophilus somni | 50 | 0.5 | 1 | 0.25 - 2 |

Table 1: this compound Minimum Inhibitory Concentration (MIC) Data (Data extrapolated from patent WO2020068607A1)

Experimental Protocols

The in vitro efficacy of this compound was determined using the broth microdilution method, a standardized antimicrobial susceptibility testing protocol.

Broth Microdilution Assay

The determination of Minimum Inhibitory Concentrations (MICs) for this compound against the target bovine respiratory disease pathogens was performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

4.1.1. Preparation of Inoculum:

-

Bacterial isolates were cultured on appropriate agar plates to obtain pure colonies.

-

Colonies were suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized bacterial suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4.1.2. Preparation of Antimicrobial Dilutions:

-

This compound was dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

-

A series of two-fold serial dilutions of the this compound stock solution were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

4.1.3. Inoculation and Incubation:

-

Each well of the microtiter plates containing the serially diluted this compound was inoculated with the standardized bacterial suspension.

-

Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), were included on each plate.

-

The plates were incubated at 35°C ± 2°C for 16-20 hours under ambient atmospheric conditions. For fastidious organisms like Histophilus somni, incubation was performed in a CO₂-enriched atmosphere.

4.1.4. Determination of MIC:

-

Following incubation, the microtiter plates were visually inspected for bacterial growth.

-

The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.

Conclusion

This compound demonstrates promising in vitro activity against the principal bacterial pathogens responsible for bovine respiratory disease. Its efficacy, coupled with a well-understood mechanism of action characteristic of the phenicol class, positions it as a valuable candidate for further development and clinical investigation in veterinary medicine. The data presented in this guide, based on patent information, provides a foundational understanding for researchers and drug development professionals interested in this novel antibiotic. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its clinical efficacy and safety in the target animal population.

Sirpefenicol: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Core Chemical and Biological Profile of a Novel Phenicol Antibiotic

This technical guide provides a comprehensive overview of Sirpefenicol, a novel phenicol antibacterial agent. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, anticipated mechanism of action, and relevant experimental protocols.

Core Compound Information

This compound is chemically identified as 2,2-difluoro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-[4-[6-(methylsulfonimidoyl)-3-pyridinyl]phenyl]propan-2-yl]acetamide.[1] Key identifiers and its molecular formula are summarized below for quick reference.

| Identifier | Value | Source(s) |

| Molecular Formula | C17H18F3N3O3S | [2][3][4] |

| CAS Number | 1632310-24-7 | [2] |

| Molecular Weight | 401.40 g/mol |

Information regarding the specific antibacterial activity and detailed experimental data for this compound is primarily contained within patent WO2020068607A1. At present, extensive data on this compound's in vitro activity against a broad range of pathogens is not widely available in peer-reviewed scientific literature.

Anticipated Mechanism of Action: Inhibition of Bacterial Protein Synthesis

As a member of the phenicol class of antibiotics, this compound is expected to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This mechanism is well-established for related compounds like chloramphenicol. The process involves the drug binding to the 50S subunit of the bacterial ribosome, which in turn blocks the peptidyl transferase step of protein elongation. This action is primarily bacteriostatic but can be bactericidal at high concentrations.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The in vitro efficacy of a new antibacterial agent is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial pathogens. The MIC is the lowest concentration of the drug that prevents visible growth of a bacterium under defined conditions. Standardized methods for MIC determination are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a commonly used technique.

Broth Microdilution Protocol

-

Preparation of Bacterial Inoculum:

-

Isolate pure colonies of the test bacterium from an agar plate.

-

Suspend the colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

-

Dilute this suspension to achieve the final desired inoculum concentration for the assay.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium) in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound in a well that shows no visible bacterial growth.

-

Concluding Remarks

This compound represents a new addition to the phenicol class of antibacterial agents. While its core chemical identity is established, a full understanding of its antibacterial spectrum and potency awaits the public disclosure of detailed experimental findings, presumably from studies supporting patent WO2020068607A1. The methodologies and mechanisms of action outlined in this guide provide a foundational framework for researchers and drug development professionals to situate this compound within the broader context of antibacterial drug discovery and development. Further peer-reviewed studies are necessary to fully elucidate its therapeutic potential.

References

Preliminary In Vitro Studies of Phenicol Antibiotics: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a technical overview of the preliminary in vitro evaluation of phenicol antibiotics. While the inquiry specified "Sirpefenicol," publicly available research and quantitative data for this specific compound are limited at this time. This compound (also known as ZTS-00007928) is identified as a phenicol antibacterial agent in patent literature (WO2020068607A1) for potential use in animals[1][2].

Given the absence of specific data for this compound, this guide will focus on the broader class of phenicol antibiotics, including well-studied members like Chloramphenicol, Thiamphenicol, and Florfenicol. The methodologies, data, and mechanisms presented herein provide a foundational framework for the potential in vitro characterization of novel phenicols such as this compound.

Core Mechanism of Action: Protein Synthesis Inhibition

Phenicol antibiotics are primarily bacteriostatic agents that function by inhibiting protein synthesis in bacteria. The mechanism involves the drug binding to the 50S subunit of the bacterial ribosome. This binding action obstructs the peptidyl transferase step, which is crucial for elongating the polypeptide chain, thereby halting protein production and inhibiting bacterial growth.

References

The Phenicol Antibiotics: A Technical Guide to the Relationship Between Sirpefenicol, Chloramphenicol, and Florfenicol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and functional relationships between three key phenicol antibiotics: chloramphenicol, florfenicol, and the more recent entrant, sirpefenicol. Chloramphenicol, a natural product of Streptomyces venezuelae, has long been recognized for its broad-spectrum antibacterial activity, but its use is curtailed by significant toxicity, most notably aplastic anemia.[1][2] This led to the development of synthetic analogs like florfenicol, which exhibits a more favorable safety profile while retaining potent antibacterial efficacy.[3][4] this compound represents a newer generation of this class, with a modified chemical scaffold suggesting a continued effort to refine the therapeutic index of phenicol antibiotics. This document details their mechanisms of action, antimicrobial spectra, pharmacokinetic profiles, and the critical structural modifications that define their individual characteristics. Experimental protocols for key assays and visualizations of their molecular interactions and relationships are provided to support further research and development in this important class of antibiotics.

Introduction: The Evolution of Phenicols

The phenicol class of antibiotics, characterized by a core phenylpropanoid structure, has been a cornerstone of antibacterial therapy for decades.[4] Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This interaction effectively stalls peptide chain elongation, leading to a bacteriostatic effect against a wide range of Gram-positive and Gram-negative bacteria.

The clinical utility of the parent compound, chloramphenicol, has been hampered by its association with serious adverse effects, including dose-dependent bone marrow suppression and idiosyncratic, irreversible aplastic anemia. This toxicity is linked to the presence of a p-nitro group on the benzene ring. Consequently, significant research has focused on developing safer synthetic derivatives.

Florfenicol, a fluorinated analog of thiamphenicol, emerged as a successful successor, particularly in veterinary medicine. Key structural modifications, including the replacement of the p-nitro group with a methylsulfonyl group and the substitution of a hydroxyl group with a fluorine atom, circumvent the metabolic pathways associated with chloramphenicol's toxicity and can enhance its activity against some chloramphenicol-resistant strains.

This compound is a more recent addition to this family, representing a further evolution of the phenicol scaffold. While detailed public data is still emerging, its chemical structure reveals significant modifications to the phenyl ring, suggesting a continued effort to optimize the antibacterial spectrum and safety profile.

Chemical Structures and Core Relationships

The fundamental relationship between chloramphenicol, florfenicol, and this compound lies in their shared propanediol core structure, which is essential for their interaction with the bacterial ribosome. The evolution of this class of antibiotics is a clear example of rational drug design, where specific chemical moieties are altered to improve therapeutic properties.

Chloramphenicol: The archetypal phenicol, it possesses a p-nitrophenyl group and a dichloroacetyl tail.

Florfenicol: A derivative of thiamphenicol, it replaces the p-nitro group of chloramphenicol with a methylsulfonyl group and the C3 hydroxyl group with a fluorine atom. This latter change is critical as it prevents acetylation by chloramphenicol acetyltransferase (CAT), a common mechanism of bacterial resistance.

This compound: This compound exhibits a more complex substitution on the phenyl ring, featuring a pyridinyl-sulfonimidoyl moiety, and a difluoroacetyl tail instead of the dichloroacetyl group present in chloramphenicol and florfenicol. These modifications significantly alter the molecule's polarity and potential interactions with both the ribosomal target and metabolic enzymes.

Below is a visual representation of the structural evolution from chloramphenicol to florfenicol and the distinct structure of this compound.

Mechanism of Action: Targeting the Bacterial Ribosome

All three compounds share a common mechanism of action: the inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC). This binding physically obstructs the A-site, preventing the proper positioning of aminoacyl-tRNA and thereby inhibiting peptide bond formation.

The following diagram illustrates the general mechanism of action of phenicol antibiotics on the bacterial ribosome.

Comparative Data

Antimicrobial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for chloramphenicol and florfenicol against a range of bacterial pathogens. Data for this compound is not yet widely available in the public domain.

| Organism | Chloramphenicol MIC (µg/mL) | Florfenicol MIC (µg/mL) |

| Escherichia coli | ≥32 (Resistant) | ≥16 (Resistant) |

| Staphylococcus pseudintermedius | MIC90: 32 | MIC90: 4 |

| Various aquatic animal bacteria | Generally higher MICs than florfenicol | Generally lower MICs than chloramphenicol |

Note: MIC values can vary significantly between different bacterial strains and testing methodologies.

Pharmacokinetic Parameters

This table presents a comparison of key pharmacokinetic parameters for chloramphenicol and florfenicol. Data for this compound is not currently available.

| Parameter | Chloramphenicol | Florfenicol |

| Bioavailability (Oral) | ~80% in humans | 88.8% in veal calves |

| Protein Binding | 50-60% in adult humans | 22-26% in adult cows |

| Metabolism | Primarily hepatic glucuronidation | Hepatic |

| Elimination Half-life | 1.5-3.5 hours in adult humans with normal renal/hepatic function | 222.8 minutes (IV) in veal calves |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of an antibiotic.

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Antibiotic stock solution

-

Sterile diluent (e.g., saline)

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional)

Procedure:

-

Prepare Antibiotic Dilutions:

-

Create a serial two-fold dilution of the antibiotic stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

-

Prepare Bacterial Inoculum:

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions. This will bring the total volume in each well to 100 µL.

-

Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) as observed by the naked eye or with the aid of a microplate reader.

-

The following diagram illustrates the workflow for MIC determination.

Ribosome Binding Assay

This protocol provides a general method for assessing the binding of a phenicol antibiotic to the bacterial ribosome using a competition binding assay with a fluorescently labeled probe.

Objective: To determine the binding affinity of a test compound to the bacterial ribosome.

Materials:

-

Purified 70S ribosomes from a bacterial source (e.g., E. coli or Thermus thermophilus)

-

Fluorescently labeled antibiotic probe (e.g., BODIPY-labeled erythromycin or chloramphenicol)

-

Test compound (e.g., this compound)

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 50 mM NH₄Cl, 10 mM Mg(CH₃COO)₂, 0.05% Tween-20)

-

Fluorometer or fluorescence polarization plate reader

Procedure:

-

Complex Formation:

-

Incubate a known concentration of 70S ribosomes with the fluorescently labeled antibiotic probe in the binding buffer to allow for complex formation.

-

-

Competition:

-

Add increasing concentrations of the unlabeled test compound to the ribosome-probe complex.

-

-

Equilibration:

-

Incubate the mixture to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization or anisotropy of the samples. The displacement of the fluorescent probe by the test compound will result in a decrease in fluorescence polarization.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization as a function of the test compound concentration.

-

Calculate the IC₅₀ (the concentration of the test compound that displaces 50% of the fluorescent probe) and subsequently the Ki (inhibition constant) to determine the binding affinity.

-

Conclusion

The phenicol class of antibiotics exemplifies the power of medicinal chemistry to refine and improve upon a natural product scaffold. The progression from chloramphenicol to florfenicol demonstrates a successful strategy to mitigate toxicity while retaining or even enhancing antibacterial activity. This compound represents the ongoing evolution of this class, with significant structural modifications that likely aim to further optimize its therapeutic properties. While comprehensive data on this compound is still limited, its emergence underscores the continued importance of the phenicol core in the development of new antibacterial agents. Further research into the antimicrobial spectrum, pharmacokinetic profile, and safety of this compound is warranted to fully understand its potential clinical utility. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance our understanding and application of this critical class of antibiotics.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloramphenicol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Florfenicol: A Comprehensive Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 4. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Applications of Sirpefenicol in Animals

Disclaimer: Publicly available scientific literature on Sirpefenicol is currently limited. This compound is identified as a phenicol antibacterial agent for potential use in animals.[1][2] Given the scarcity of specific data on this compound, this technical guide utilizes information from its close structural and functional analogue, florfenicol , to provide a comprehensive overview of the potential therapeutic applications, mechanism of action, and experimental methodologies relevant to this class of compounds. The data and protocols presented herein are based on extensive research on florfenicol and should be considered as a foundational guide for the prospective research and development of this compound.

Executive Summary

This technical guide provides an in-depth analysis of the potential therapeutic applications of this compound, a novel phenicol antibiotic, in veterinary medicine. Due to the limited availability of specific data for this compound, this document leverages the extensive body of research on florfenicol, a closely related and widely used veterinary antibiotic. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the pharmacological properties, therapeutic uses, and relevant experimental protocols for this class of antimicrobials. Key sections include a detailed examination of the mechanism of action, supported by a signaling pathway diagram, extensive quantitative data on in vitro efficacy and pharmacokinetics presented in tabular format, and detailed experimental protocols for crucial analytical and clinical evaluation methods.

Mechanism of Action

This compound, as a member of the phenicol class, is presumed to act in a manner analogous to florfenicol. The primary mechanism of action is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S ribosomal subunit of bacteria, which in turn obstructs the action of peptidyl transferase. This enzymatic step is critical for the formation of peptide bonds between amino acids. By inhibiting this process, the elongation of the polypeptide chain is halted, leading to a bacteriostatic effect. At higher concentrations or against highly susceptible organisms, this can become bactericidal.

References

Methodological & Application

Application Notes and Protocols: Sirpefenicol Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirpefenicol is a novel antibacterial agent belonging to the phenicol class.[1][2][3] As with all new antimicrobial candidates, determining its potency against various bacterial strains is a critical step in the research and development process. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, guidance on data presentation, and visualizations of the experimental workflow and the putative signaling pathway.

While this compound is identified as a phenicol antibacterial agent, specific public data on its Minimum Inhibitory Concentration (MIC) against a range of bacterial pathogens is not currently available in the reviewed literature. The tables below are provided as templates for researchers to record and structure their experimental findings.

Data Presentation

Table 1: MIC of this compound Against Gram-Positive Bacteria

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |

| Staphylococcus aureus | e.g., 29213 | Insert Data | Insert Data |

| Enterococcus faecalis | e.g., 29212 | Insert Data | Insert Data |

| Streptococcus pneumoniae | e.g., 49619 | Insert Data | Insert Data |

| User-defined strain | Insert Data | Insert Data |

Table 2: MIC of this compound Against Gram-Negative Bacteria

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |

| Escherichia coli | e.g., 25922 | Insert Data | Insert Data |

| Pseudomonas aeruginosa | e.g., 27853 | Insert Data | Insert Data |

| Klebsiella pneumoniae | e.g., 700603 | Insert Data | Insert Data |

| User-defined strain | Insert Data | Insert Data |

Putative Signaling Pathway: Inhibition of Bacterial Protein Synthesis

This compound is a member of the phenicol class of antibiotics. While its specific binding kinetics may vary, the general mechanism of action for this class involves the inhibition of protein synthesis. Phenicols typically bind to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase step and preventing the elongation of the polypeptide chain.

Caption: Putative mechanism of this compound inhibiting bacterial protein synthesis.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram outlines the major steps for performing a broth microdilution assay to determine the MIC of this compound.

Caption: Workflow for the broth microdilution MIC assay of this compound.

Experimental Protocols

Materials

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well sterile, flat-bottom microtiter plates

-

Sterile reservoirs

-

Multichannel pipette

-

Sterile pipette tips

-

Bacterial strains (e.g., ATCC quality control strains)

-

Tryptic Soy Agar (TSA) or other suitable agar plates

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Incubator (35-37°C)

Preparation of this compound Stock Solution

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

The stock solution can be stored at -20°C or as recommended by the manufacturer.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing sterile saline or PBS.

-

Vortex the tube to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison or by using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

Broth Microdilution Procedure

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

-

Prepare an intermediate dilution of the this compound stock solution in CAMHB.

-

Add 200 µL of the highest concentration of this compound to be tested to the first well of each row.

-

Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last column.

-

The wells will now contain 100 µL of varying concentrations of this compound.

-

Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will halve the concentration of this compound in each well to the final test concentrations.

-

Controls:

-

Growth Control: At least one well containing 200 µL of CAMHB and the bacterial inoculum, but no this compound.

-

Sterility Control: At least one well containing 200 µL of CAMHB only, with no bacteria or this compound.

-

Incubation

-

Cover the microtiter plate with a lid to prevent evaporation.

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

Reading and Interpreting Results

-

After incubation, examine the plate for bacterial growth. The sterility control should show no growth (clear), and the growth control should show distinct turbidity.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection from the bottom of the plate or by using a microplate reader to measure the optical density (OD) at a wavelength of 600 nm.

-

Record the MIC value in µg/mL.

References

Application Notes and Protocols for Sirpefenicol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirpefenicol is a novel phenicol-class antibacterial agent with potential applications in combating bacterial infections. As a research compound, establishing standardized protocols for its handling and use is paramount for reproducible and reliable experimental outcomes. These application notes provide detailed protocols for the preparation of this compound stock solutions, along with information on its chemical properties, solubility, and storage conditions. Furthermore, a representative experimental workflow for determining its antibacterial activity via Minimum Inhibitory Concentration (MIC) assay is outlined.

Chemical Properties and Solubility

This compound is a synthetic compound with the following properties:

| Property | Value |

| Molecular Formula | C₁₇H₁₈F₃N₃O₃S |

| Molecular Weight | 401.40 g/mol [1] |

| CAS Number | 1632310-24-7[1] |

The solubility of this compound has been determined in Dimethyl Sulfoxide (DMSO). Information on its solubility in other common laboratory solvents is currently limited. Researchers are advised to perform small-scale solubility tests before preparing large volumes of stock solutions in alternative solvents.

| Solvent | Known Solubility |

| Dimethyl Sulfoxide (DMSO) | 10 mM[1] |

| Ethanol | Data not available |

| Water | Data not available |

| Phosphate-Buffered Saline (PBS) | Data not available |

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol:

-

Equilibrate: Allow the this compound powder vial to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[2]

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For a 1 ml of 10 mM stock solution, weigh 4.014 mg of this compound (Molecular Weight = 401.4 g/mol ).

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock solution, add 1 ml of DMSO for every 4.014 mg of this compound.

-

Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[2]

Note on Sterilization: As DMSO is a solvent that can compromise the integrity of some filter membranes, filter sterilization of the DMSO stock solution is generally not recommended. Ensure that the DMSO used is of high purity and handled under sterile conditions to minimize contamination.

Storage and Stability

Proper storage of this compound is crucial to maintain its chemical integrity and biological activity.

| Form | Storage Temperature | Shelf Life |

| Powder | -20°C | Up to 24 months |

| 10 mM Stock in DMSO | -20°C | Up to 1 month |

| 10 mM Stock in DMSO | -80°C | Up to 6 months |

Handling Recommendations:

-

Protect the powder and stock solutions from light.

-

Avoid repeated freeze-thaw cycles of the stock solution.

-

Before use, thaw the frozen aliquots at room temperature and vortex briefly to ensure homogeneity.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of this compound against a bacterial strain using the broth microdilution method.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Bacterial culture in the logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

-

Sterile 96-well microtiter plates

-

Pipettes and sterile filter tips

-

Incubator

Protocol:

-

Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of this compound:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add a specific volume of the this compound stock solution to the first well to achieve the desired starting concentration (e.g., for a starting concentration of 128 µg/mL, add a calculated amount of the 10 mM stock).

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate, typically to column 10. Discard 100 µL from column 10. Column 11 serves as a positive control (bacteria, no drug), and column 12 as a negative control (broth only).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Mechanism of Action and Experimental Workflow Diagrams

Mechanism of Action:

This compound belongs to the phenicol class of antibiotics. The primary mechanism of action for this class is the inhibition of bacterial protein synthesis. Phenicols bind to the 50S subunit of the bacterial ribosome, specifically to the peptidyl transferase center, thereby preventing the formation of peptide bonds and halting protein elongation.

Caption: Mechanism of action of phenicol antibiotics like this compound.

Caption: Experimental workflow for MIC determination.

References

Sirpefenicol Solubility: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirpefenicol is a phenicol antibacterial agent identified for its potential use in treating bacterial infections.[1] As with any compound intended for research and development, understanding its solubility in various solvents is a critical first step for in vitro and in vivo studies. This document provides a summary of the known solubility of this compound and offers a generalized protocol for determining its solubility in other solvents. Additionally, it outlines the presumed mechanism of action based on its classification as a phenicol antibiotic.

Data Presentation: this compound Solubility

The quantitative solubility data for this compound is currently limited. The available information is summarized in the table below. For context, qualitative solubility information for the broader class of phenicol antibiotics is included, as they often exhibit similar physicochemical properties.

| Compound | Solvent | Solubility | Data Type |

| This compound | DMSO | 10 mM | Quantitative [1] |

| Phenicol Class | Ethanol | Soluble | Qualitative[2] |

| Phenicol Class | Methanol | Soluble | Qualitative[3] |

| Phenicol Class | Acetone | Soluble | Qualitative[3] |

| Phenicol Class | Dimethylformamide | Soluble | Qualitative |

| Phenicol Class | Water | Slightly Soluble | Qualitative |

Experimental Protocols

Determining the Equilibrium Solubility of this compound

The following is a generalized protocol for determining the equilibrium solubility of this compound using the widely accepted shake-flask method.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid form)

-

Selected solvent(s) of interest (e.g., DMSO, ethanol, water, PBS)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a suitable spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions for generating a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-determined volume of the solvent in a glass vial. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry) to determine the concentration of this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor. The result can be expressed in units such as mg/mL or molarity (M).

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility.

Signaling Pathway: Mechanism of Action of Phenicol Antibiotics

This compound is classified as a phenicol antibacterial agent. While its specific interactions are a subject of ongoing research, its mechanism of action is presumed to be consistent with that of other phenicols, such as chloramphenicol. These antibiotics act by inhibiting bacterial protein synthesis.

The primary target is the 50S subunit of the bacterial ribosome. By binding to the 23S rRNA component of this subunit, phenicols block the peptidyl transferase step of protein elongation. This prevents the formation of peptide bonds between amino acids, thereby halting the synthesis of essential proteins and ultimately leading to a bacteriostatic effect.

Caption: Mechanism of action for phenicol antibiotics.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Sirpefenicol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirpefenicol is a phenicol antibacterial agent intended for use in treating bacterial infections in animals.[1] As with any novel antimicrobial compound, determining its potency against a range of relevant pathogenic bacteria is a critical step in its development and clinical application. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro activity, defined as the lowest concentration of the drug that completely inhibits the visible growth of a microorganism under standardized laboratory conditions.[2] These application notes provide detailed protocols for determining the MIC of this compound using established methods such as broth microdilution, agar dilution, and the epsilometer test (E-test).

Mechanism of Action of Phenicols

This compound, as a member of the phenicol class of antibiotics, is presumed to exert its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. This class of antibiotics binds to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC).[3][4] By occupying the A-site of the PTC, phenicols sterically hinder the binding of aminoacyl-tRNA, thereby preventing the formation of peptide bonds and halting the elongation of the polypeptide chain.[3]

Caption: Mechanism of action of this compound on the bacterial 50S ribosomal subunit.

Data Presentation: MIC of this compound

The following table is a template for presenting the MIC data for this compound against a panel of relevant veterinary pathogens. The MIC₅₀ and MIC₉₀ values, representing the concentrations at which 50% and 90% of the isolates are inhibited, respectively, should be calculated. For illustrative purposes, example data for Florfenicol, a related phenicol antibiotic, against bovine and porcine respiratory pathogens is included. Note: This data is for a different compound and should be replaced with experimental data for this compound.

| Bacterial Species | Number of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |

| Pasteurella multocida (Bovine) | e.g., 122 | Data to be determined | Data to be determined | Data to be determined |

| Mannheimia haemolytica (Bovine) | e.g., 118 | Data to be determined | Data to be determined | Data to be determined |

| Histophilus somni (Bovine) | e.g., 50 | Data to be determined | Data to be determined | Data to be determined |

| Pasteurella multocida (Porcine) | e.g., 212 | Data to be determined | Data to be determined | Data to be determined |

| Actinobacillus pleuropneumoniae (Porcine) | e.g., 45 | Data to be determined | Data to be determined | Data to be determined |

| Streptococcus suis (Porcine) | e.g., 99 | Data to be determined | Data to be determined | Data to be determined |

| Bordetella bronchiseptica (Porcine) | e.g., 160 | Data to be determined | Data to be determined | Data to be determined |

Illustrative Example with Florfenicol Data

| Bacterial Species | Number of Isolates | Florfenicol MIC Range (µg/mL) | Florfenicol MIC₅₀ (µg/mL) | Florfenicol MIC₉₀ (µg/mL) |

| P. multocida (Bovine) | 122 | ≤0.25–1 | 0.5 | 0.5 |

| M. haemolytica (Bovine) | 118 | ≤0.25–2 | 1 | 1 |

| P. multocida (Porcine) | 212 | ≤0.25–1 | 0.5 | 0.5 |

| A. pleuropneumoniae (Porcine) | 45 | ≤0.25–0.5 | 0.5 | 0.5 |

| S. suis (Porcine) | 99 | 0.5–2 | 1 | 2 |

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution Method

This method is widely used for determining the MIC of an antimicrobial agent in a liquid growth medium.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a series of two-fold dilutions of this compound in CAMHB in the microtiter plate.

-

Typically, 100 µL of broth is added to each well, and then 100 µL of the drug solution is added to the first well and serially diluted down the plate. The last well serves as a growth control and contains no antibiotic.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

-

Inoculation:

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Add the appropriate volume of the diluted inoculum to each well of the microtiter plate.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Caption: Workflow for the Broth Microdilution Method.

Protocol 2: Agar Dilution Method

This method is considered a reference method for MIC testing and involves incorporating the antimicrobial agent into an agar medium.

Materials:

-

This compound stock solution of known concentration

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Inoculum replicating apparatus (optional)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Agar Plates:

-

Prepare a series of agar plates, each containing a specific concentration of this compound. This is done by adding the appropriate volume of the drug solution to molten MHA before pouring the plates.

-

A control plate with no antibiotic should also be prepared.

-

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described in the broth microdilution method, adjusting to a 0.5 McFarland standard.

-

-

Inoculation:

-

Spot-inoculate the surface of each agar plate with the prepared bacterial suspension (approximately 10⁴ CFU per spot). An inoculum replicating apparatus can be used to inoculate multiple isolates simultaneously.

-

-

Incubation:

-

Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. A single colony or a faint haze is generally disregarded.

-

Caption: Workflow for the Agar Dilution Method.

Protocol 3: Epsilometer Test (E-test)

The E-test is a gradient diffusion method that provides a quantitative MIC value.

Materials:

-

This compound E-test strips

-

Mueller-Hinton Agar (MHA) plates (150 mm)

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described previously, adjusting to a 0.5 McFarland standard.

-

-

Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

-

Application of E-test Strip:

-

Allow the plate to dry for 5-15 minutes.

-

Aseptically apply the this compound E-test strip to the agar surface with the MIC scale facing upwards.

-

-

Incubation:

-

Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

After incubation, an elliptical zone of inhibition will be visible.

-

Read the MIC value at the point where the edge of the inhibition ellipse intersects the E-test strip.

-

Caption: Workflow for the E-test Method.

Quality Control

For all MIC determination methods, it is imperative to include quality control (QC) strains with known MIC values for the class of antibiotic being tested. Reference strains such as Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853 should be tested concurrently. The resulting MIC values for these QC strains must fall within the acceptable ranges defined by CLSI to ensure the validity of the experimental results.

Conclusion

These protocols provide a framework for the accurate and reproducible determination of the Minimum Inhibitory Concentration of this compound. Adherence to standardized procedures and rigorous quality control are essential for generating reliable data that will inform the development and clinical use of this novel veterinary antimicrobial agent. The generated MIC data will be crucial for establishing susceptibility breakpoints, monitoring for the emergence of resistance, and guiding appropriate dosage regimens.

References

Application Notes and Protocols: Sirpefenicol (Florfenicol) Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and bioavailability studies of Sirpefenicol, a structural analogue of thiamphenicol, more commonly known as Florfenicol. The following sections detail the experimental protocols and summarize the key pharmacokinetic parameters across various animal species, administration routes, and dosages. The data presented is compiled from multiple scientific studies to serve as a valuable resource for designing and interpreting pharmacokinetic and bioavailability studies of this veterinary antibiotic.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of florfenicol have been extensively studied in a variety of animal species. The following tables summarize the key findings from several studies, providing a comparative look at the drug's behavior after intravenous (IV), intramuscular (IM), and oral (PO) administration.

Table 1: Pharmacokinetics of Florfenicol in Swine

| Dosage & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| 15 mg/kg IM | 3.04 ± 1.82 | 1.94 ± 0.87 | - | - | Similar to oral | [1][2] |

| 15 mg/kg Oral | - | - | - | - | Similar to IM | [2][3] |

| 20 mg/kg IV | - | - | - | - | - | [4] |

| 20 mg/kg IM | 4.00 | - | - | 13.88 | 122.7 | |

| 20 mg/kg Oral | 8.11 | - | - | 16.53 | 112.9 | |

| 30 mg/kg IM | 8.15 ± 3.11 | 1.40 ± 0.66 | 164.45 ± 34.18 | - | - |

Table 2: Pharmacokinetics of Florfenicol in Cattle

| Dosage & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| 20 mg/kg IV | - | - | - | 2.65 | - | |

| 20 mg/kg IM | - | - | - | 18.3 | 78.5 | |

| 20 mg/kg IM | 3.2 ± 0.5 | - | 101.5 | 24.5 | - | |

| 40 mg/kg SC | 2.7 ± 0.4 | - | 194.5 | 103.8 | - |

Table 3: Pharmacokinetics of Florfenicol in Sheep

| Dosage & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| 20 mg/kg IV | - | - | 76.31 ± 9.17 | 18.83 ± 6.76 | - | |

| 20 mg/kg IM | 4.13 ± 0.29 | - | 67.95 ± 9.61 | 10.34 ± 1.11 | 89.04 | |

| 30 mg/kg IV | - | - | 119.21 ± 2.05 | 18.71 ± 1.85 | - | |

| 30 mg/kg IM | 7.04 ± 1.61 | - | 101.95 ± 8.92 | 9.57 ± 2.84 | 85.52 |

Table 4: Pharmacokinetics of Florfenicol in Broiler Chickens

| Dosage & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| 15 mg/kg IV | - | - | - | 2.8 | - | |

| 15 mg/kg IM | - | - | - | - | 95 | |

| 15 mg/kg Oral | - | - | - | - | 96 | |

| 30 mg/kg IV | - | - | - | 3.02 | - | |

| 30 mg/kg IM | - | - | - | - | 98 | |

| 30 mg/kg Oral | 4.83 | 1.53 | - | - | 76.22 | |

| 30 mg/kg Oral (Niosome) | Significantly Higher | - | Significantly Higher | - | Higher than free |

Table 5: Pharmacokinetics of Florfenicol in Rabbits

| Dosage & Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| 30 mg/kg IV | - | - | - | 1.54 | - | |

| 30 mg/kg IM | 21.65 | 0.5 | - | 3.01 (absorption) | 88.25 | |

| 30 mg/kg Oral | 15.14 | 0.5 | - | 2.57 (absorption) | 50.79 |

Table 6: Pharmacokinetics of Florfenicol in Aquatic Species

| Species | Dosage & Route | Cmax | Tmax (h) | AUC (mg/kg·h) | t1/2 (h) | Reference |

| Pacific White Shrimp | 10 mg/kg Oral | 5.53 µg/mL (hemolymph) | 2 | 15.97 (muscle) | 17.36 | |

| Pacific White Shrimp | 150 mg/kg Oral Gavage | 162.81 µg/mL (hemolymph) | 0.14 | 71.44 (hemolymph) | 0.77 | |

| Pacific White Shrimp | 150 mg/kg Medicated Feed | 6.84 µg/mL (hemolymph) | 0.40 | 8.25 (hemolymph) | 0.75 | |

| Hybrid Sturgeon | 15 mg/kg Oral | 549.7 µg/kg (plasma) | 17.5 | 70,048.9 (plasma) | 75.1 |

Experimental Protocols

The following protocols are generalized from the methodologies reported in the cited literature. For specific applications, it is crucial to consult the original research articles.

Animal Studies Protocol

A typical pharmacokinetic study of florfenicol involves the following steps:

-

Animal Selection: Healthy, mature animals of the target species (e.g., pigs, cattle, chickens) are selected. The number of animals should be sufficient for statistical power, typically ranging from 6 to 20 per group.

-

Acclimatization: Animals are acclimatized to the experimental conditions for a period of at least one week before the study, with controlled temperature, humidity, and light/dark cycles.

-

Health Monitoring: Animals are monitored for health status throughout the acclimatization and study periods.

-

Fasting: Animals are typically fasted overnight before drug administration to minimize the effect of food on drug absorption.

-

Drug Administration:

-

Intravenous (IV): A single bolus of florfenicol solution is administered into a suitable vein (e.g., ear vein in pigs, jugular vein in cattle).

-

Intramuscular (IM): A single injection of florfenicol is administered deep into a major muscle mass (e.g., neck muscles in pigs and cattle).

-

Oral (PO): Florfenicol is administered either as an oral solution via gavage or mixed with a small amount of feed.

-

-

Cross-over Design: In studies comparing different routes of administration, a cross-over design with an adequate washout period (typically 2-4 weeks) is often employed to minimize inter-animal variability.

Caption: A generalized workflow for conducting a pharmacokinetic study of a veterinary drug.

Sample Collection Protocol

-

Blood Sampling:

-

Blood samples are collected at predetermined time points before and after drug administration. The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug.

-

Typical time points include: 0 (pre-dose), and various post-dose times (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72 hours).

-

Blood is collected from an indwelling catheter or via venipuncture into heparinized or EDTA-containing tubes.

-

-

Plasma/Serum Preparation:

-

The collected blood is centrifuged (e.g., at 3000 rpm for 15 minutes) to separate the plasma or serum.

-

The resulting plasma or serum is transferred to clean tubes and stored frozen (e.g., at -20°C or -80°C) until analysis.

-

-

Tissue Sampling (for distribution studies):

-

At selected time points, animals may be euthanized, and various tissues (e.g., muscle, liver, kidney, lung) are collected.

-

Tissue samples are homogenized and processed to extract the drug before analysis.

-

Analytical Methods Protocol

The concentration of florfenicol in biological matrices is typically determined using High-Performance Liquid Chromatography (HPLC) or a microbiological assay.

-

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Plasma, serum, or tissue homogenate samples are subjected to protein precipitation (e.g., with acetonitrile or trichloroacetic acid) followed by centrifugation. The supernatant is then filtered before injection into the HPLC system. An internal standard (e.g., chloramphenicol) is often added before precipitation.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid like phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 223-225 nm.

-

-

Quantification: A calibration curve is constructed using standard solutions of florfenicol in the corresponding biological matrix. The concentration of florfenicol in the samples is then determined by comparing the peak area ratio of florfenicol to the internal standard against the calibration curve.

-

-

Microbiological Assay:

-

This method is based on the inhibitory effect of florfenicol on the growth of a susceptible bacterial strain.

-

Test Organism: A sensitive bacterial strain, such as Bacillus subtilis ATCC 6633, is used.

-

Procedure:

-

An agar medium is seeded with the test organism.

-

Wells are made in the agar, and known concentrations of florfenicol standards and the test samples are added to the wells.

-

The plates are incubated under appropriate conditions to allow bacterial growth.

-

The diameter of the zone of inhibition around each well is measured.

-

-

Quantification: A standard curve is prepared by plotting the diameter of the inhibition zone against the logarithm of the florfenicol concentration. The concentration in the samples is then interpolated from this curve.

-

Caption: A step-by-step workflow for the analysis of florfenicol in biological samples using HPLC.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using various pharmacokinetic models to determine key parameters.

-

Non-compartmental Analysis (NCA): This is a common method based on statistical moment theory and does not assume a specific compartmental model.

-

Compartmental Analysis: The data may also be fitted to one-, two-, or three-compartment open models to describe the drug's distribution and elimination phases.

The key parameters calculated include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve, which reflects the total drug exposure.

-

t1/2: Elimination half-life, the time it takes for the plasma concentration to decrease by half.

-

Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation. It is calculated by comparing the AUC after extravascular administration to the AUC after IV administration.

These application notes and protocols provide a foundational understanding of the pharmacokinetic and bioavailability studies of florfenicol. Researchers are encouraged to consult the primary literature for detailed experimental conditions and further insights into the disposition of this important veterinary drug.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacokinetics of florfenicol after treatment of pigs with single oral or intramuscular doses or with medicated feed for three days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of Florfenicol in Healthy Pigs and in Pigs Experimentally Infected with Actinobacillus pleuropneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Determination of Florfenicol in Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol is a broad-spectrum synthetic antibiotic extensively used in veterinary medicine to treat bacterial infections in cattle, swine, poultry, and aquaculture.[1] To ensure consumer safety, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for florfenicol in edible animal tissues.[1][2] The accurate quantification of florfenicol and its primary metabolite, florfenicol amine, is therefore crucial for monitoring compliance with these regulations and for conducting pharmacokinetic studies.[1]